molecular formula C17H21Cl2N3O2 B6272257 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2703774-92-7

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6272257
CAS No.: 2703774-92-7
M. Wt: 370.3
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Description

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a versatile compound used in various scientific research fields. Its unique structure allows for applications in drug discovery, molecular imaging, and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole coreThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In molecular imaging and fluorescence microscopy to study cellular processes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    3,5-Dimethoxyphenethylamine: Another similar compound with variations in the position of the methoxy groups.

Uniqueness

2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

2703774-92-7

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3

Purity

90

Origin of Product

United States

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